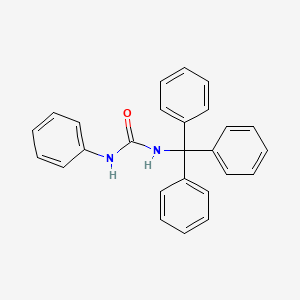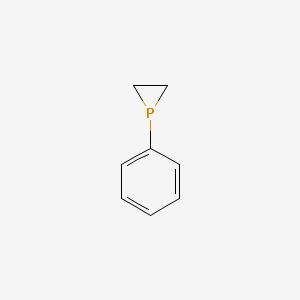
Phosphirane, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphirane, 1-phenyl-, is an organophosphorus compound characterized by a three-membered ring structure containing two carbon atoms and one phosphorus atom. This compound is a member of the phosphirane family, which are phosphorus analogues of aziridines. Phosphirane, 1-phenyl-, is notable for its strained ring system, which imparts unique reactivity and makes it an interesting subject of study in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphirane, 1-phenyl-, can be synthesized via several methods. One common approach involves the reaction of sodium phosphinide with 1,2-dichloroethane in liquid ammonia. In this reaction, the phosphinide anion acts as a strong nucleophile, substituting one of the chlorides first and then substituting the other one intramolecularly through an SN2 mechanism .
Another method involves the use of organoiron-catalyzed phosphinidene transfer to electron-deficient olefins. This method employs an iron-phosphido complex as a catalyst, which facilitates the transfer of the phosphinidene group to the olefin, forming the phosphirane ring .
Industrial Production Methods
While specific industrial production methods for Phosphirane, 1-phenyl-, are not extensively documented, the scalable preparation of phosphiranes generally involves the use of efficient catalytic systems. For example, the use of commercially available organoiron catalysts has been shown to enable the preparation of phosphiranes with high yields and good diastereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphirane, 1-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: Phosphiranes can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphiranes to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to ring-opening reactions.
Common Reagents and Conditions
Common reagents used in the reactions of phosphiranes include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various ring-opened products depending on the specific nucleophile used .
Applications De Recherche Scientifique
Phosphirane, 1-phenyl-, has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development.
Industry: Used as a polymer precursor and in the synthesis of various organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Phosphirane, 1-phenyl-, involves the nucleophilic attack of the phosphorus atom on electron-deficient substrates. This nucleophilic attack can lead to the formation of new P-C bonds, resulting in the formation of various products. The initial nucleophilic attack may be accompanied by favorable ring formation involving a carbonyl ligand, which can be reversible and competitive with the formation of the three-membered ring found in the phosphirane product .
Comparaison Avec Des Composés Similaires
Phosphirane, 1-phenyl-, can be compared with other similar compounds such as:
Aziridines: Nitrogen analogues of phosphiranes with similar three-membered ring structures.
Epoxides: Oxygen analogues with three-membered ring structures.
Cyclopropanes: Hydrocarbon analogues with three-membered ring structures.
Phosphirane, 1-phenyl-, is unique due to the presence of the phosphorus atom, which imparts distinct reactivity and properties compared to its nitrogen, oxygen, and hydrocarbon analogues .
Propriétés
Numéro CAS |
22846-16-8 |
|---|---|
Formule moléculaire |
C8H9P |
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
1-phenylphosphirane |
InChI |
InChI=1S/C8H9P/c1-2-4-8(5-3-1)9-6-7-9/h1-5H,6-7H2 |
Clé InChI |
MCYLERJTRXRGSO-UHFFFAOYSA-N |
SMILES canonique |
C1CP1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


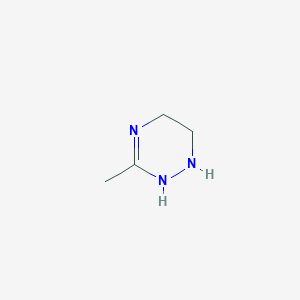
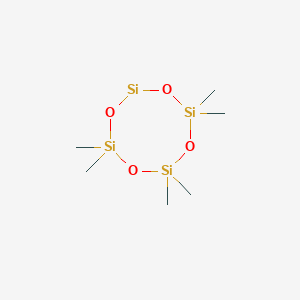
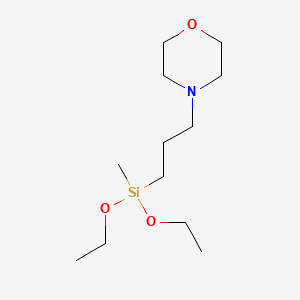
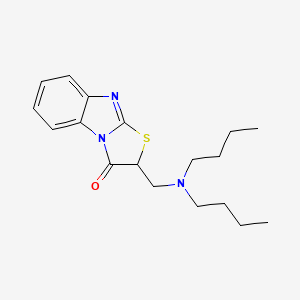
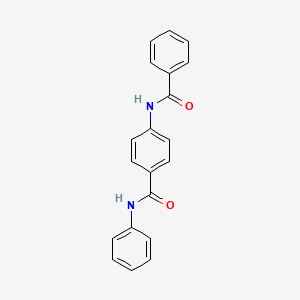
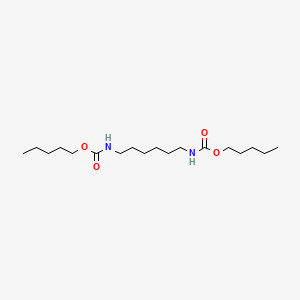
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
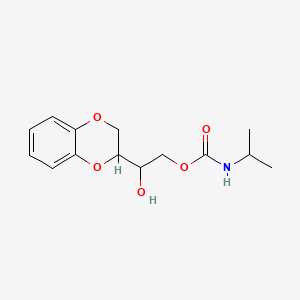
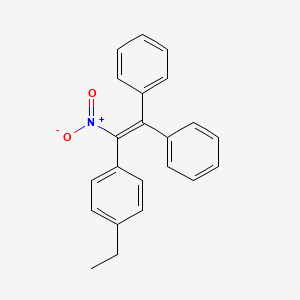
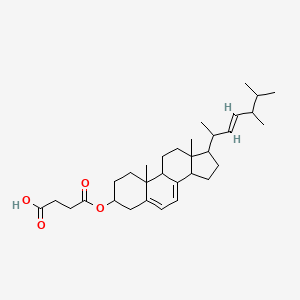
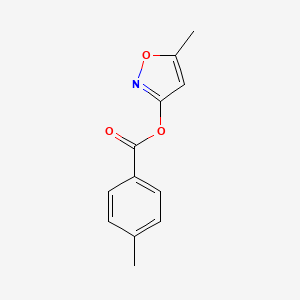
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
